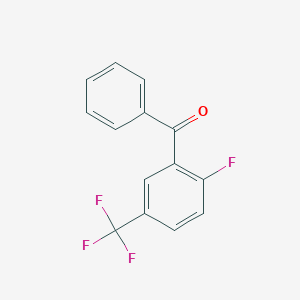

2-Fluoro-5-(trifluoromethyl)benzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXSIASKXYCRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341112 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199292-40-5 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-5-(trifluoromethyl)benzophenone CAS number 199292-40-5

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzophenone

Introduction

This compound, identified by CAS number 199292-40-5, is a fluorinated aromatic ketone of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structure, which combines a benzophenone core with two potent electron-withdrawing groups—a fluorine atom and a trifluoromethyl (CF₃) group—imparts unique physicochemical properties that make it a valuable and versatile synthetic intermediate.[1][2][3][4][5]

The benzophenone scaffold is a ubiquitous and privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide array of biological activities.[6] The strategic incorporation of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a critical building block for creating more complex molecules with tailored pharmacological profiles, finding applications in the development of novel therapeutics and advanced agrochemicals.[1] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for professionals in research and development.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 199292-40-5 | [4][][8] |

| Molecular Formula | C₁₄H₈F₄O | [4][5][] |

| Molecular Weight | 268.21 g/mol | [4][][8] |

| IUPAC Name | methanone | [5][8] |

| Synonyms | 3-Benzoyl-4-fluorobenzotrifluoride | [8] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F | [] |

| InChI | InChI=1S/C14H8F4O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H | [] |

| Purity | ≥95% (typical commercial grade) | [8] |

Table 2: Spectroscopic Data Interpretation

While specific, detailed spectra for this compound require experimental acquisition, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.[9][10][11][12]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm. |

| ¹³C NMR | Signals for aromatic carbons would be observed between δ 110-140 ppm. The carbonyl carbon (C=O) would appear significantly downfield (>190 ppm). The CF₃ carbon would show a characteristic quartet due to coupling with fluorine atoms. |

| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The CF₃ group typically appears around δ -63 ppm (relative to CFCl₃).[10] |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent around 1660-1690 cm⁻¹. C-F stretching vibrations would appear in the 1100-1400 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 268.21. |

Synthesis Methodologies

The synthesis of substituted benzophenones like this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Friedel-Crafts Acylation

This is the most direct and classical method for synthesizing aryl ketones.[13][14][15] The reaction proceeds via electrophilic aromatic substitution, where an acylium ion attacks an electron-rich aromatic ring.[15][16]

Mechanism & Rationale:

-

Generation of Acylium Ion: A strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the acyl halide (e.g., benzoyl chloride), making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[13][14][15]

-

Electrophilic Attack: The π-electrons of the substituted benzene ring (1-fluoro-4-(trifluoromethyl)benzene) act as a nucleophile, attacking the acylium ion. This forms a carbocation intermediate known as an arenium ion or sigma complex.[13]

-

Rearomatization: A base (typically AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and regenerating the Lewis acid catalyst to yield the final benzophenone product.[13] A key advantage of this method is that the product ketone is less reactive than the starting material, preventing polysubstitution.[13][15]

Caption: General mechanism of Friedel-Crafts Acylation.

Generalized Experimental Protocol:

-

To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equiv.) in a dry, inert solvent (e.g., dichloromethane), add the acylating agent (e.g., benzoyl chloride, 1.0 equiv.) dropwise.

-

Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Add the aromatic substrate (1-fluoro-4-(trifluoromethyl)benzene, 1.0 equiv.) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it over crushed ice and concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Grignard Reaction

An alternative approach involves the reaction of an organomagnesium halide (Grignard reagent) with a nitrile or a Weinreb amide.[17][18] This method is particularly useful when Friedel-Crafts conditions are not suitable.

Mechanism & Rationale: The Grignard reagent (e.g., phenylmagnesium bromide) is a potent nucleophile.[19] It attacks the electrophilic carbon of a nitrile (e.g., 2-fluoro-5-(trifluoromethyl)benzonitrile) to form an intermediate imine salt.[20] Subsequent acidic hydrolysis of this salt yields the desired ketone.[20] This method avoids the harsh Lewis acids of the Friedel-Crafts reaction.

Caption: Grignard reaction pathway for ketone synthesis.

Generalized Experimental Protocol:

-

Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.[21]

-

In a separate flask, dissolve the nitrile substrate (2-fluoro-5-(trifluoromethyl)benzonitrile, 1.0 equiv.) in anhydrous ether/THF.

-

Cool the nitrile solution to 0 °C and add the Grignard reagent (1.0 equiv.) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction by slowly adding aqueous acid (e.g., 1M HCl) and stir until the intermediate is fully hydrolyzed.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting ketone as described previously.

Applications in Drug Development and Research

The unique substitution pattern of this compound makes it a highly sought-after intermediate in modern chemistry.

-

Pharmaceutical Scaffolding: The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[6] This specific derivative provides a starting point for creating analogues with potentially enhanced efficacy and improved pharmacokinetic profiles. For instance, fluorinated benzophenones have been investigated as potent agents against Alzheimer's disease by inhibiting enzymes like BACE-1.[6]

-

Role of Fluorine and CF₃ Groups: The trifluoromethyl group is a key bioisostere for other chemical groups. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's properties, often leading to increased metabolic stability and better cell membrane permeability.[22] The additional fluorine atom further modulates the electronic properties of the aromatic ring.

-

Bioisosteric Design: The entire benzophenone moiety can be considered a bioisostere for other structures. Recently, novel scaffolds like aryl difluoromethyl bicyclopentanes have been developed as bioisosteres of the benzophenone core, highlighting the ongoing importance of this structural class in drug design.[23]

-

Agrochemical Synthesis: Trifluoromethyl-substituted aromatic compounds are crucial in the agrochemical industry.[22] This benzophenone can serve as a precursor for complex herbicides, fungicides, or insecticides, where the fluorinated moieties contribute to the compound's potency and environmental persistence.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).[24][25][26][27]

Table 3: Hazard Identification and Safety Precautions

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [8][26][27] |

| Signal Word | Warning | [26] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. | [25][27][28] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or spray. Wash hands thoroughly after handling. | [24][26][28] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [24][27] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention. | [26][27][28] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [25][27][28] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [27][28] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [27] |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its combination of a proven benzophenone scaffold with the modulating effects of fluorine and a trifluoromethyl group makes it an invaluable intermediate for researchers in drug discovery, agrochemical synthesis, and materials science. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, empowers scientists to fully leverage its potential in creating the next generation of advanced functional molecules.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Cheméo. Chemical Properties of this compound (CAS 199292-40-5). Available from: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

-

Organic Chemistry Portal. Grignard Reaction - Common Conditions. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

-

Chemistry LibreTexts. Conversion to ketones using Grignard reagents. Available from: [Link]

-

Chemguide. reaction of aldehydes and ketones with grignard reagents. Available from: [Link]

-

Vedantu. How to convert benzene to benzophenone class 11 chemistry CBSE. Available from: [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 199292-40-5 Name: this compound. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Fisher Scientific. Safety Data Sheet - 2-Fluoro-3-(trifluoromethyl)benzophenone. Available from: [Link]

-

Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available from: [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

-

BAC Reports. 2-Fluoro-5-(trifluoromethyl)-benzophenone (CAS 199292-40-5) Market Research Report 2025. Available from: [Link]

-

P&S Chemicals. Product information, this compound. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. Available from: [Link]

-

Supporting Information. General information. NMR spectra.... Available from: [Link]

-

NIH National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. Available from: [Link]

-

NIH National Center for Biotechnology Information. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC. Available from: [Link]

-

NIST WebBook. 2-Fluoro-5-(trifluoromethyl)benzylamine. Available from: [Link]

-

SpectraBase. 2-Fluoro-5-trifluoromethylbenzoic acid, pentyl ester - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

Sources

- 1. 199292-40-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. Fluorinated Compounds | CymitQuimica [cymitquimica.com]

- 3. marketpublishers.com [marketpublishers.com]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 199292-40-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 2-Fluoro-5-(trifluoromethyl)benzylamine [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 16. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]

- 17. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 18. Grignard Reaction [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 24. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 199292-40-5 Name: this compound [xixisys.com]

- 25. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 26. fishersci.pt [fishersci.pt]

- 27. assets.thermofisher.cn [assets.thermofisher.cn]

- 28. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)benzophenone

Abstract

This technical guide provides a detailed examination of the physical properties of 2-Fluoro-5-(trifluoromethyl)benzophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its key physical characteristics. The guide synthesizes theoretical calculations with established experimental methodologies for the determination of these properties, ensuring a robust and practical framework for laboratory applications. Each section includes not only the property data but also the underlying scientific principles and detailed protocols for their experimental verification.

Introduction: The Significance of this compound

This compound (Figure 1) is a substituted benzophenone derivative featuring both a fluorine atom and a trifluoromethyl group on one of its phenyl rings.[1][2][3] This unique combination of electron-withdrawing groups imparts distinct electronic properties, influencing its reactivity, metabolic stability, and intermolecular interactions. Such characteristics make it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. An in-depth understanding of its physical properties is paramount for its effective utilization in these fields, impacting everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide aims to provide that foundational knowledge.

Figure 1: Chemical Structure of this compound

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic property that is sensitive to changes in pressure.

-

Sample Preparation: A small amount (a few drops) of liquid this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped, and the liquid is allowed to cool.

-

Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Caption: Workflow for Micro Boiling Point Determination.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a crucial parameter in drug development, affecting absorption and bioavailability.

-

Equilibrium: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Spectroscopic Profile

The spectroscopic profile of a molecule provides a unique fingerprint and is invaluable for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The integration of these signals will correspond to the number of protons on each ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon will appear significantly downfield (typically δ > 190 ppm). The carbons attached to fluorine will show characteristic splitting (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for analyzing fluorinated compounds. This compound will exhibit two distinct signals: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. [4]The chemical shifts and coupling patterns provide valuable structural information. [4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1650-1690 cm⁻¹. [5]Other significant absorptions will include C-F stretching vibrations and aromatic C-H and C=C stretching bands. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) for this compound would be observed at m/z = 268.21. The fragmentation pattern will be characteristic of a benzophenone structure, with common fragments arising from the cleavage of the bonds adjacent to the carbonyl group. The presence of fluorine atoms can be identified by characteristic isotopic patterns and fragment losses. [6][7]

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is a light yellow liquid. [8]It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. [9][8]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [8]Work should be conducted in a well-ventilated area or a fume hood. [8]

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of this compound. By combining calculated data with established experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for the successful application of this compound in the development of new pharmaceuticals and advanced materials.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 199292-40-5). Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

wikiHow. (n.d.). How to Determine Solubility. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzophenone: A Key Intermediate in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)benzophenone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, structural characteristics, a detailed synthesis protocol, and its applications as a pivotal building block in the creation of complex bioactive molecules.

Core Chemical Identity and Structure

This compound is a substituted aromatic ketone featuring a benzoyl group attached to a benzene ring that is further functionalized with a fluorine atom and a trifluoromethyl group. These fluorine-containing moieties are of particular importance in medicinal chemistry due to their ability to modulate the physicochemical and biological properties of molecules.

IUPAC Name: methanone

Synonyms: 3-Benzoyl-4-fluorobenzotrifluoride

Chemical Structure:

(Image generated for illustrative purposes)

The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, and the electronegative fluorine atom significantly influences the electronic nature of the aromatic ring, which in turn affects the reactivity and biological interactions of derivatives synthesized from this intermediate.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the safety profile, is crucial for the effective and safe handling and application of this compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 199292-40-5 | [1] |

| Molecular Formula | C₁₄H₈F₄O | [1] |

| Molecular Weight | 268.21 g/mol | [1] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 630.76 K (Calculated) | [3] |

| Melting Point | 380.13 K (Calculated) | [3] |

| logP | 4.075 (Calculated) | [3] |

Safety Profile:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation.[5][6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid. In this case, 1-fluoro-4-(trifluoromethyl)benzene is acylated with benzoyl chloride in the presence of anhydrous aluminum chloride.

Causality Behind Experimental Choices

The choice of a Friedel-Crafts acylation is dictated by its efficiency in forming carbon-carbon bonds to an aromatic ring. Anhydrous aluminum chloride is the catalyst of choice due to its high Lewis acidity, which is necessary to generate the highly electrophilic acylium ion from benzoyl chloride. The reaction is conducted under anhydrous conditions as aluminum chloride reacts vigorously with water, which would deactivate the catalyst. The workup procedure involving an acidic aqueous solution is designed to quench the reaction, decompose the aluminum chloride complex, and separate the organic product from inorganic byproducts.

Step-by-Step Experimental Methodology

Materials:

-

1-Fluoro-4-(trifluoromethyl)benzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the round-bottom flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent) dropwise to the cooled suspension via the addition funnel.

-

Formation of Acylium Ion Complex: Allow the mixture to stir at 0 °C for 15-20 minutes to facilitate the formation of the acylium ion-Lewis acid complex.

-

Addition of Aromatic Substrate: Add a solution of 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The benzophenone scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[8] The incorporation of fluorine and trifluoromethyl groups into this scaffold, as seen in this compound, provides a powerful tool for drug design.

The trifluoromethyl group is particularly valued for its ability to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.

-

Increase Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.

-

Modulate Receptor Binding: The electron-withdrawing nature of the -CF3 group can alter the electronic properties of a molecule, leading to enhanced binding affinity and selectivity for its biological target.

This compound serves as a key intermediate in the synthesis of more complex molecules, including potential antiviral and anti-inflammatory agents. For instance, structurally related benzophenones are precursors in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV, such as Efavirenz.[2][5][9][10] The synthesis of Efavirenz involves the creation of a chiral center bearing a trifluoromethyl group, highlighting the importance of trifluoromethylated ketones as precursors. While not a direct precursor in the most common synthesis of Efavirenz, this compound represents a valuable starting point for the development of novel analogues and other bioactive compounds.

Logical Relationship in Drug Discovery

Caption: Role of this compound as a key building block in drug discovery.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. The presence of both a fluorine atom and a trifluoromethyl group on the benzophenone scaffold provides a unique combination of properties that can be exploited to design and synthesize novel therapeutic agents with improved pharmacological profiles. This guide provides the foundational knowledge for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

-

Khan, I., Zaib, S., Batool, S., et al. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(44), 26195-26216. Available at: [Link]

-

Suresh, S., Vennila, J. P., & Pitchumani, K. (2012). Synthesis, Antiviral and Cytotoxicity Studies of Novel N-substituted Indophenazine Derivatives. Indian Journal of Pharmaceutical Sciences, 74(3), 275–278. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 199292-40-5). Retrieved from [Link]

- Google Patents. (2012). US20120108809A1 - Process for preparation of efavirenz.

-

ResearchGate. (2011). A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent. Available at: [Link]

- Thermo Fisher Scientific. (2023). Safety Data Sheet: this compound.

-

FireScholars. (n.d.). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. Retrieved from [Link]

-

PubMed. (2018). A concise flow synthesis of efavirenz. Available at: [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 9. firescholars.seu.edu [firescholars.seu.edu]

- 10. EP2454244B1 - An improved process for preparation of efavirenz - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 2-Fluoro-5-(trifluoromethyl)benzophenone

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Fluoro-5-(trifluoromethyl)benzophenone, a key intermediate in pharmaceutical and materials science research. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make a thorough understanding of its spectroscopic signature essential for researchers in drug development and related scientific fields. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering not just the data itself, but also the underlying principles and experimental considerations.

Introduction to this compound

This compound (CAS No. 199292-40-5) possesses a molecular formula of C₁₄H₈F₄O and a molecular weight of 268.21 g/mol .[1][2] Its structure, featuring a benzoyl group attached to a benzene ring substituted with both a fluorine atom and a trifluoromethyl group, presents a fascinating case study for spectroscopic analysis. The strong electron-withdrawing nature of these substituents significantly influences the electronic environment of the molecule, which is directly reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the eight protons on the two aromatic rings. The protons on the unsubstituted phenyl ring will appear as a complex multiplet, while the protons on the substituted ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | 7.80 - 7.70 | m | - |

| H-3', H-4', H-5' | 7.65 - 7.45 | m | - |

| H-3 | ~7.90 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 |

| H-4 | ~7.80 | ddd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5, J(H,F) ≈ 9.0 |

| H-6 | ~7.60 | dd | J(H,H) ≈ 2.5, J(H,F) ≈ 3.0 |

Note: These are predicted values based on the analysis of similar compounds and established principles of NMR spectroscopy.

Expertise in Action: The downfield shift of the protons on the substituted ring (H-3, H-4, and H-6) is a direct consequence of the deshielding effect of the electron-withdrawing fluorine and trifluoromethyl groups. The complex splitting patterns arise from both ortho and meta proton-proton couplings, as well as couplings to the neighboring fluorine atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbons in the substituted ring will be split due to coupling with the fluorine and trifluoromethyl fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C=O | ~195 | s | - |

| C-1' | ~137 | s | - |

| C-2', C-6' | ~130 | s | - |

| C-3', C-5' | ~128 | s | - |

| C-4' | ~133 | s | - |

| C-1 | ~135 | d | J(C,F) ≈ 8 |

| C-2 | ~160 | d | ¹J(C,F) ≈ 255 |

| C-3 | ~118 | d | J(C,F) ≈ 22 |

| C-4 | ~129 | dq | J(C,F) ≈ 4, J(C,F) ≈ 32 |

| C-5 | ~125 | q | ²J(C,F) ≈ 3.5 |

| C-6 | ~124 | d | J(C,F) ≈ 25 |

| -CF₃ | ~123 | q | ¹J(C,F) ≈ 272 |

Note: These are predicted values. The actual spectrum may show slight variations.

Causality in Experimental Choices: The observation of carbon-fluorine coupling is a key diagnostic feature. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, with one-bond couplings (¹J) being the largest.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the fluorine-containing groups.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -120 | m |

| -CF₃ | ~ -63 | s |

Note: Chemical shifts are referenced to CFCl₃.

Insight from the Field: The trifluoromethyl group typically appears as a sharp singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The aromatic fluorine will exhibit a more complex multiplet due to coupling with the ortho, meta, and para protons.[3]

NMR Experimental Protocol

A detailed protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.[4]

-

Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR: Acquire the fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically needed.

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase correct the resulting spectra and reference them to the appropriate standard (e.g., residual solvent peak for ¹H and ¹³C, external standard for ¹⁹F). Integrate the signals and pick the peaks to obtain the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-fluorine bonds, and the aromatic rings.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1670 | Strong | C=O (ketone) stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1300 - 1100 | Strong | C-F (trifluoromethyl) stretch |

| 1250 - 1000 | Strong | C-F (aromatic) stretch |

Note: These are predicted absorption ranges. The exact positions can be influenced by the overall molecular structure.

Trustworthiness of the Protocol: The strong absorption around 1670 cm⁻¹ is a highly reliable indicator of the presence of a conjugated ketone. The intense bands in the 1300-1000 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl and aromatic fluoro substituents.[5]

IR Experimental Protocol

Workflow for IR Spectrum Acquisition

Caption: Workflow for obtaining an IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. This is necessary to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Data Analysis: The major absorption bands are identified and their wavenumbers are recorded. These are then correlated with the characteristic vibrational frequencies of known functional groups to deduce the structure of the molecule.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization)

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.[1]

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 268, corresponding to the molecular weight of the compound.

-

Major Fragment Ions: Plausible fragmentation pathways include the loss of the fluorine and trifluoromethyl groups, as well as cleavage at the carbonyl group.

Plausible Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Expertise in Action: The benzoyl cation ([C₇H₅O]⁺) at m/z = 105 is a very common and stable fragment in the mass spectra of benzophenones and related compounds. Its subsequent loss of carbon monoxide to form the phenyl cation ([C₇H₅]⁺) at m/z = 77 is also a characteristic fragmentation. The presence of the fluorinated ring will lead to unique fragments, such as the [C₇H₃F₄]⁺ ion at m/z = 175.

Mass Spectrometry Experimental Protocol

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample, or through a gas chromatograph (GC-MS) for a volatile sample.

-

Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source. This causes the molecules to ionize and fragment.[7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is then analyzed to provide structural information.

Conclusion

The spectroscopic analysis of this compound provides a clear example of how the interplay of different analytical techniques can lead to the unambiguous structural confirmation of a complex organic molecule. The predicted NMR, IR, and MS data, when taken together, create a unique "fingerprint" for this compound. This guide has not only presented the expected spectral data but has also provided the rationale behind the interpretation and the detailed experimental protocols necessary for researchers to obtain high-quality data in their own laboratories. A thorough understanding of these spectroscopic techniques is fundamental for any scientist working in the field of drug discovery and development.

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023, October 27). Electron ionization. Retrieved January 4, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 199292-40-5). Retrieved January 4, 2026, from [Link]

-

Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Retrieved January 4, 2026, from [Link]

-

Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved January 4, 2026, from [Link]

-

LibreTexts Chemistry. (2022, July 3). Electron Ionization. Retrieved January 4, 2026, from [Link]

-

Cobas, C. (2018). Acquiring 1H and 13C Spectra. In Structure Elucidation by NMR. Mestrelab Research. Retrieved January 4, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved January 4, 2026, from [Link]

-

SpectraBase. (n.d.). 2-chloro-5-(trifluoromethyl)benzophenone. Retrieved January 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzophenone. In NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 4, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)benzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Fluoro-5-(trifluoromethyl)benzophenone (C₁₄H₈F₄O) is a substituted aromatic ketone of increasing interest in medicinal chemistry and materials science.[1][2][3][4] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that make it a valuable building block in the synthesis of novel compounds.[5] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide will equip researchers with the foundational knowledge and practical methodologies to accurately determine its solubility in their laboratories. We will delve into the theoretical underpinnings of its solubility, present its predicted physicochemical profile, and provide detailed, field-proven protocols for experimental solubility determination.

Physicochemical Profile and Predicted Solubility

The molecular structure of this compound dictates its interactions with various solvents. The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule.[5] The following table summarizes key physicochemical properties, some of which are calculated estimates that provide a strong indication of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈F₄O | [2][6] |

| Molecular Weight | 268.21 g/mol | [2][6] |

| Calculated logP (Octanol/Water) | 4.075 | [7] |

| Calculated Water Solubility (log₁₀WS) | -4.86 mol/L | [7] |

The high calculated octanol/water partition coefficient (logP) and the very low calculated water solubility strongly suggest that this compound is a hydrophobic compound.[7] Consequently, it is predicted to have poor solubility in aqueous solutions and favorable solubility in a range of organic solvents. Based on the principle of "like dissolves like," we can anticipate its solubility profile as follows:

-

High Solubility: In non-polar and moderately polar aprotic solvents such as dichloromethane, chloroform, toluene, diethyl ether, and ethyl acetate.

-

Moderate Solubility: In polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF), and in lower alcohols such as methanol and ethanol. The solubility in alcohols is likely, as is the case with the parent compound, benzophenone.[8][9]

-

Low to Negligible Solubility: In highly polar protic solvents like water and in non-polar aliphatic hydrocarbons such as hexane and cyclohexane.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The fluorine and trifluoromethyl substituents on the benzophenone core play a crucial role. The trifluoromethyl group is a strong electron-withdrawing group and significantly increases the molecule's lipophilicity, which generally enhances solubility in non-polar organic solvents.[5] The fluorine atom also contributes to the molecule's polarity and can participate in dipole-dipole interactions.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following are two robust and widely used methods for determining the solubility of a compound like this compound in organic solvents.

Method 1: Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute that dissolves in a known volume of solvent at a constant temperature to determine the saturation solubility.[10][11][12]

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for an adequate period (typically 24-48 hours) to ensure that equilibrium solubility is achieved. Equilibrium is reached when the concentration of the dissolved solute remains constant over time.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container minus the initial weight of the empty container.

-

Solubility is then calculated as the mass of the dissolved solute divided by the volume of the solvent used, typically expressed in g/L or mg/mL.

-

Caption: Workflow for the Isothermal Saturation Method.

Method 2: Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Visible range and is particularly useful for determining lower solubility values.[13]

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, non-saturated solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The graph should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in steps 1 and 2 of the Isothermal Saturation Method.

-

Separate the undissolved solute as described in step 3 of the Isothermal Saturation Method.

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent to an extent that the absorbance falls within the linear range of the calibration curve. The dilution factor must be precisely recorded.

-

Measure the absorbance of the diluted saturated solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted saturated solution and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.

-

Caption: Workflow for the Spectrophotometric Method.

Data Presentation

It is recommended to determine the solubility at a standard temperature, such as 25°C (298.15 K). The experimentally determined solubility data can be summarized in a table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Add other solvents as needed |

Conclusion

While published quantitative solubility data for this compound is scarce, its physicochemical properties strongly indicate poor aqueous solubility and good solubility in a range of organic solvents. This technical guide provides researchers with the theoretical background and detailed, practical methodologies to confidently and accurately determine the solubility of this compound in their laboratories. The provided experimental protocols are robust and widely applicable, empowering scientists to generate the critical data needed to advance their research and development efforts.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Retrieved from [Link]

-

Chemical Properties of this compound (CAS 199292-40-5). (n.d.). Retrieved from [Link]

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2018). Journal of Chemical & Engineering Data, 63(6), 1833–1840. [Link]

-

Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (n.d.). Retrieved from [Link]

-

Direct Measurement of Amorphous Solubility. (2019). Analytical Chemistry, 91(11), 7133–7139. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024). Chemical Engineering Science, 291, 120017. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences, 2(4), 234-267. [Link]

-

This compound. (n.d.). Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scbt.com [scbt.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. 199292-40-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. rheolution.com [rheolution.com]

- 7. This compound (CAS 199292-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pharmajournal.net [pharmajournal.net]

- 11. benchchem.com [benchchem.com]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzophenone from Fluorinated Precursors

Executive Summary: Strategic Importance and Synthetic Overview

2-Fluoro-5-(trifluoromethyl)benzophenone is a highly valuable fluorinated diarylketone that serves as a critical building block in modern medicinal chemistry and materials science.[1] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl (-CF3) group and the ortho-fluorine atom, make it an essential precursor for synthesizing complex molecules with enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] Notably, it is a pivotal intermediate in the synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor for treating hypertrophic cardiomyopathy.[3]

The synthesis of this ketone, however, is not trivial. The presence of multiple deactivating and ortho-, para-directing groups on one of the aromatic rings necessitates careful consideration of synthetic strategy to achieve high regioselectivity and yield. This guide provides an in-depth analysis of the principal synthetic routes starting from fluorinated precursors, designed for researchers and drug development professionals. We will dissect the mechanistic underpinnings, provide field-proven protocols, and offer expert insights into process optimization and selection.

Comparative Analysis of Synthetic Strategies

The construction of the diarylketone core can be approached through several strategic disconnections. The three most industrially relevant and scientifically robust methods starting from fluorinated precursors are:

-

Friedel-Crafts Acylation: An electrophilic aromatic substitution where the bond is formed between the benzoyl carbon and the fluorinated aromatic ring.

-

Organometallic Addition (Grignard Reaction): A nucleophilic addition pathway where a fluorinated aryl organometallic species attacks a benzoyl electrophile.

-

Palladium-Catalyzed Cross-Coupling: A modern, versatile approach forming the key carbon-carbon bond via a catalytic cycle.

The choice of strategy depends critically on factors such as raw material availability, scalability, functional group tolerance, and cost.

Figure 2: Mechanism of Lewis-acid catalyzed Friedel-Crafts acylation.

Data Presentation: Friedel-Crafts Acylation

| Parameter | Condition | Rationale / Expert Insight |

| Arene Substrate | 1-Fluoro-4-(trifluoromethyl)benzene | Direct precursor. Deactivation requires robust catalysis. |

| Acylating Agent | Benzoyl Chloride | Commercially available and highly reactive. |

| Catalyst | Anhydrous AlCl₃ or FeCl₃ | Strong Lewis acids are necessary to generate the acylium ion. AlCl₃ is generally more reactive. |

| Stoichiometry | Catalyst:Acyl Chloride (1.1 : 1.0) | A stoichiometric amount is needed as the product ketone complexes with the catalyst. |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Inert under reaction conditions. Avoids catalyst quenching. |

| Temperature | 0 °C to reflux | Reaction is typically started at a low temperature to control the initial exotherm, then warmed. |

| Typical Yield | 65-80% | Yield is often limited by substrate deactivation and potential side reactions. |

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Charging: Charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM (5 mL per mmol of arene). Cool the slurry to 0 °C in an ice bath.

-

Reagent Addition: Add benzoyl chloride (1.0 eq) dropwise to the slurry, maintaining the temperature below 5 °C. Stir for 15 minutes.

-

Substrate Addition: Add a solution of 1-fluoro-4-(trifluoromethyl)benzene (1.05 eq) in DCM dropwise over 30-60 minutes, keeping the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.

-

Quenching: Cool the reaction mixture back to 0 °C and very cautiously quench by the slow, dropwise addition of crushed ice, followed by cold 3M HCl (aq).

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization to yield the pure benzophenone.

Route 2: Organometallic Addition via Grignard Reagent

This route reverses the polarity of the fluorinated ring, transforming it into a potent nucleophile that attacks an electrophilic benzoyl source. This is particularly useful if the Friedel-Crafts route proves problematic due to regioselectivity or substrate deactivation.

Principle and Rationale

The synthesis begins with the formation of a Grignard reagent from a suitable aryl halide, such as 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. This organomagnesium compound then acts as a strong nucleophile, attacking the carbonyl carbon of a benzoyl derivative like benzoyl chloride or a benzoic anhydride. [4][5] Causality of Experimental Choices:

-

Grignard Precursor: 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene is the ideal starting material. The bromine is selectively converted to the Grignard reagent, leaving the more inert C-F and C-CF₃ bonds intact.

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources (e.g., water, alcohols) and must be prepared and used under strictly anhydrous conditions to prevent quenching. [6]* Electrophile: While benzoyl chloride is reactive, benzoic anhydride can also be used and sometimes offers better yields by avoiding side reactions.

Figure 3: Workflow for the synthesis of the target ketone via a Grignard reaction.

Data Presentation: Grignard Reaction

| Parameter | Condition | Rationale / Expert Insight |

| Aryl Halide | 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | Precursor for the nucleophilic aryl species. |

| Activation | Iodine crystal, 1,2-Dibromoethane | Often required to initiate the reaction on the magnesium surface. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Ethereal solvents are essential for stabilizing the Grignard reagent. |

| Electrophile | Benzoyl Chloride or Benzoic Anhydride | The acylating agent. Anhydride can sometimes give cleaner reactions. |

| Temperature | 0 °C to 25 °C | Grignard formation can be exothermic; the addition step is often cooled to prevent side reactions. |

| Typical Yield | 70-85% | Generally provides good yields if anhydrous conditions are strictly maintained. |

Experimental Protocol: Grignard Reaction

-

Setup: Assemble a flame-dried, three-neck flask with a condenser, magnetic stirrer, and nitrogen inlet.

-

Grignard Formation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Add a small portion of a solution of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask. Once initiated, add the rest of the aryl bromide solution dropwise to maintain a gentle reflux. After addition, stir for 1-2 hours at room temperature.

-

Acylation: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of benzoyl chloride (0.95 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Quenching: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of NH₄Cl.

-

Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Route 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions for their high functional group tolerance, mild reaction conditions, and excellent yields. [7][8]The acyl Suzuki-Miyaura coupling provides a powerful method for constructing diaryl ketones. [7][9]

Principle and Rationale

This reaction couples an organoboron compound, such as (2-fluoro-5-(trifluoromethyl)phenyl)boronic acid, with an acyl chloride in the presence of a palladium catalyst and a base. [7]The catalytic cycle involves three key steps: oxidative addition of the acyl chloride to the Pd(0) catalyst, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the ketone product and regenerate the Pd(0) catalyst.

Causality of Experimental Choices:

-

Catalyst System: A Pd(0) source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) are crucial. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. [10]* Boronic Acid: The boronic acid precursor is often stable, easy to handle, and less reactive to ambient moisture than Grignard reagents.

-

Base: A base (e.g., K₃PO₄, Cs₂CO₃) is required for the transmetalation step, activating the boronic acid for transfer to the palladium center. [8]

Figure 4: Simplified catalytic cycle for the acyl Suzuki-Miyaura cross-coupling.

Data Presentation: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale / Expert Insight |

| Boronic Acid | (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid | Stable, solid precursor. Can be synthesized or purchased. |

| Acyl Partner | Benzoyl Chloride | Highly reactive coupling partner. |

| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, BrettPhos Pd G3 [11] | Pre-catalysts that form the active Pd(0) species in situ. |

| Ligand | SPhos, XPhos, MePhos [10] | Bulky, electron-rich phosphine ligands are essential for efficient catalysis. [10] |

| Base | K₃PO₄, K₂CO₃, CsF | Activates the boronic acid for transmetalation. Choice can significantly impact yield. |

| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are required. |

| Typical Yield | 80-95% | Often provides the highest yields and functional group tolerance. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask, add (2-fluoro-5-(trifluoromethyl)phenyl)boronic acid (1.2 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4.5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add the base (e.g., K₃PO₄, 2.5 eq) and anhydrous toluene. Begin stirring. Add benzoyl chloride (1.0 eq) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Process Selection and Conclusion

| Route | Advantages | Disadvantages | Best For... |

| Friedel-Crafts | Cost-effective raw materials, direct route. | Requires stoichiometric Lewis acid, harsh conditions, potential regioselectivity issues. | Large-scale synthesis where cost is a primary driver and regioselectivity is well-controlled. |

| Grignard | Good yields, well-established method. | Strict anhydrous conditions required, sensitive to functional groups. | Lab-scale to medium-scale synthesis where the aryl bromide is readily available. |

| Suzuki-Miyaura | Highest yields, excellent functional group tolerance, mild conditions. | Higher cost of catalyst and ligands, requires boronic acid precursor. | Complex molecule synthesis (late-stage functionalization), discovery chemistry, and when milder conditions are paramount. |

The synthesis of this compound can be successfully achieved through multiple pathways utilizing fluorinated precursors. For large-scale, cost-driven production, the Friedel-Crafts acylation remains a viable, albeit challenging, option. The Grignard reaction offers a reliable alternative with good yields, provided that rigorous control over reaction conditions is maintained. However, for versatility, functional group tolerance, and achieving the highest yields under mild conditions, the palladium-catalyzed Suzuki-Miyaura cross-coupling represents the state-of-the-art and is often the preferred method in a drug development setting. The optimal choice will always depend on a project's specific constraints, including scale, cost, timeline, and the expertise of the scientific team.

References

-

Smolecule. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.